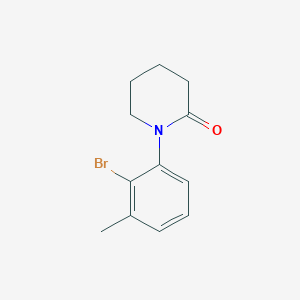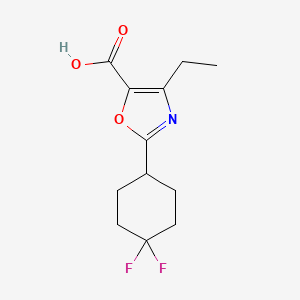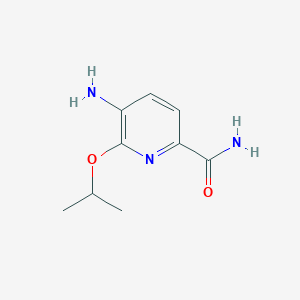
5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, and two methyl groups at position 4 on the benzopyran ring. It is a derivative of coumarin, a naturally occurring compound found in many plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with isobutyric anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. This compound can also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-: Another benzopyran derivative with similar structural features.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its biological activities.
Uniqueness
5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological properties. Its specific substitution pattern on the benzopyran ring differentiates it from other similar compounds and influences its interaction with molecular targets .
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
5,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-9(14)15-8-4-6(12)3-7(13)10(8)11/h3-4,12-13H,5H2,1-2H3 |
Clé InChI |
GNQBSNZQFGCNSN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC2=CC(=CC(=C21)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
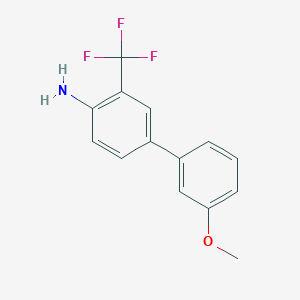
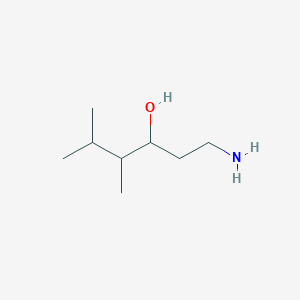
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
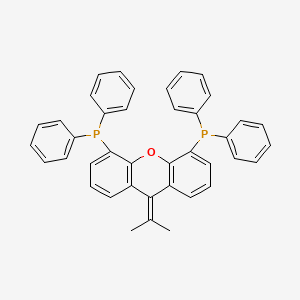
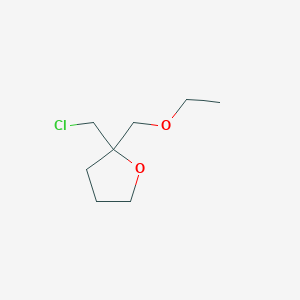
amine](/img/structure/B13203223.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)

amine](/img/structure/B13203234.png)
